molecular formula C15H11NO2S B8420928 2-(2-Methoxyphenyl)-4H-1,3-benzothiazin-4-one

2-(2-Methoxyphenyl)-4H-1,3-benzothiazin-4-one

Cat. No. B8420928
M. Wt: 269.3 g/mol
InChI Key: GFDBRDOQTUHGAB-UHFFFAOYSA-N
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Patent
US07659267B2

Procedure details

2-{[2-(Methoxy)benzoyl]thio}benzoic acid (1.90 g, 3.5 mmol) was suspended in acetone (10 ml). While stirring under ice cooling, triethylamine (0.93 g, 9.2 mmol) and then ethyl chloroformate (0.99 g, 7.3 mmol) were dropwise added to the suspension. After stirring at the same temperature for an hour, an aqueous solution (10 ml) of sodium azide (0.64 g, 9.9 mmol) was dropwise added to the reaction mixture, followed by further stirring for an hour. The reaction mixture was diluted with water and the dilution was extracted with toluene (100 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and then filtered. The toluene solution was cooled to about −10° C. and tributylphosphine (1.60 g, 7.9 mmol) was dropwise added to the solution. After completion of the dropwise addition, the reaction temperature was reverted to room temperature and the mixture was heated under reflux for 15 minutes. The reaction solution was concentrated under reduced pressure and recrystallized from ethanol to give the title compound (0.99 g, 56%) as crystals.
Name
2-{[2-(Methoxy)benzoyl]thio}benzoic acid
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][CH:18]=[CH:17][C:4]=1[C:5]([S:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11])=O.C([N:23](CC)CC)C.ClC(OCC)=O.[N-]=[N+]=[N-].[Na+].C(P(CCCC)CCCC)CCC>CC(C)=O.O>[CH3:1][O:2][C:3]1[CH:20]=[CH:19][CH:18]=[CH:17][C:4]=1[C:5]1[S:7][C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10](=[O:11])[N:23]=1 |f:3.4|

Inputs

Step One
Name
2-{[2-(Methoxy)benzoyl]thio}benzoic acid
Quantity
1.9 g
Type
reactant
Smiles
COC1=C(C(=O)SC2=C(C(=O)O)C=CC=C2)C=CC=C1
Step Two
Name
Quantity
0.93 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.99 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
1.6 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
While stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at the same temperature for an hour
STIRRING
Type
STIRRING
Details
by further stirring for an hour
EXTRACTION
Type
EXTRACTION
Details
the dilution was extracted with toluene (100 ml×2)
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
was reverted to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=1SC2=C(C(N1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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